![molecular formula C18H19NO2 B5863394 N,4-diphenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5863394.png)
N,4-diphenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N,4-diphenyltetrahydro-2H-pyran-4-carboxamide, also known as DPTP, is a synthetic compound that has shown potential in scientific research applications. DPTP belongs to the class of pyranocarboxamides and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of N,4-diphenyltetrahydro-2H-pyran-4-carboxamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival. By inhibiting this pathway, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N,4-diphenyltetrahydro-2H-pyran-4-carboxamide in lab experiments is its ability to inhibit cancer cell growth. This makes it a potential therapeutic agent for cancer treatment. However, one limitation is that this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of N,4-diphenyltetrahydro-2H-pyran-4-carboxamide. One area of research is to further investigate its potential as an anti-cancer agent and to study its safety and efficacy in humans. Another area of research is to explore its potential as an anti-inflammatory agent and to investigate its mechanism of action in more detail. Finally, there is a need for the development of more efficient synthesis methods for this compound to make it more readily available for scientific research.
Synthesis Methods
The synthesis of N,4-diphenyltetrahydro-2H-pyran-4-carboxamide involves the reaction of 4-hydroxycoumarin with diphenylacetonitrile in the presence of sodium methoxide. The resulting product is then treated with ammonium acetate to obtain this compound.
Scientific Research Applications
N,4-diphenyltetrahydro-2H-pyran-4-carboxamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has shown promising results in the inhibition of cancer cell growth, specifically in breast cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent and has shown to reduce inflammation in animal models.
properties
IUPAC Name |
N,4-diphenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17(19-16-9-5-2-6-10-16)18(11-13-21-14-12-18)15-7-3-1-4-8-15/h1-10H,11-14H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZGURMLWVARGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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